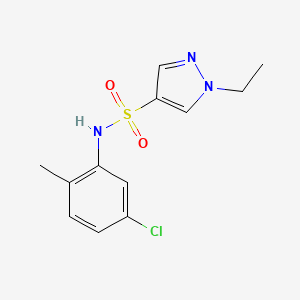
N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a pyrazole ring, which is further substituted with a 5-chloro-2-methylphenyl group and an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 5-chloro-2-methylphenylamine with ethyl 1H-pyrazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: Investigated for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making this compound a candidate for drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. The compound’s ability to inhibit specific enzymes makes it a promising lead for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The compound’s structure allows it to fit into the binding pockets of specific enzymes, blocking their function and leading to the desired therapeutic or biological outcome.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)-benzenesulfonamide
- N-(5-chloro-2-methylphenyl)-imidodicarbonimidicdiamide
- N-(5-chloro-2-methylphenyl)-5-(diethylsulfamoyl)-2-(4-methyl-1-piperidinyl)benzamide
Uniqueness
N-(5-chloro-2-methylphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the sulfonamide group with the pyrazole ring and the 5-chloro-2-methylphenyl group results in a compound with specific reactivity and biological activity that sets it apart from other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14ClN3O2S |
|---|---|
Molecular Weight |
299.78 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-ethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H14ClN3O2S/c1-3-16-8-11(7-14-16)19(17,18)15-12-6-10(13)5-4-9(12)2/h4-8,15H,3H2,1-2H3 |
InChI Key |
DMMNPUKDIIJADI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


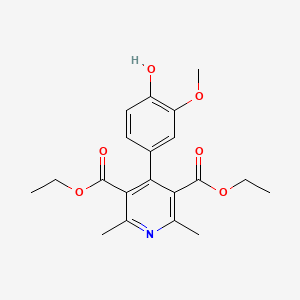
![5-chloro-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B11074827.png)
![2-amino-5-methyl-3-nitropyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11074832.png)
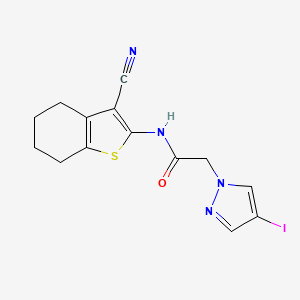
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-chlorobenzamide](/img/structure/B11074840.png)

![Ethyl 4-({[3-(2-fluorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11074862.png)
![6-({4-Methoxy-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-yl}oxy)pyridazin-3-ol](/img/structure/B11074871.png)
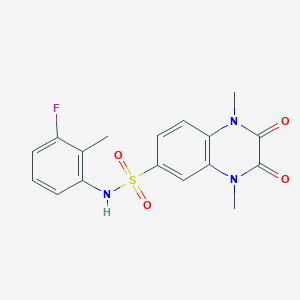
![(1R,2S,5R)-2-(1,3-Benzothiazol-2-ylsulfanyl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B11074883.png)
![ethyl 4-[2,5-dioxo-3-(4-phenylpiperazin-1-yl)-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11074884.png)
![1H,7H-1,3a,5,7,8-Pentaazacyclopenta[a]indene-4,6-dione, 5,7-dimethyl-2-phenyl-1-pyridin-2-ylmethyl-](/img/structure/B11074886.png)
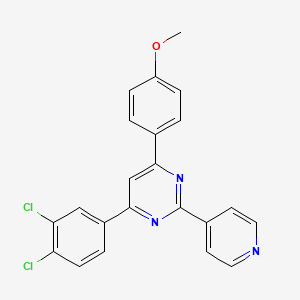
![4-(2-fluorophenyl)-7-methyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B11074895.png)
